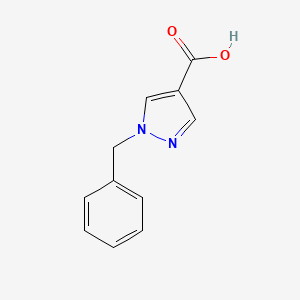

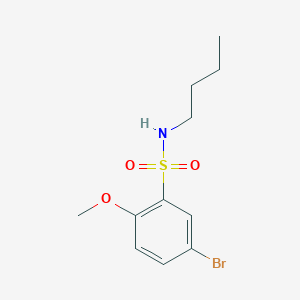

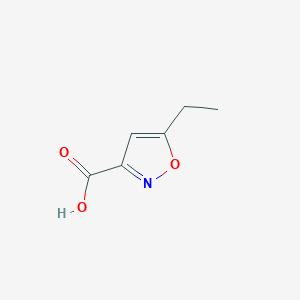

![molecular formula C11H9NO4 B1276500 (3-(ベンゾ[d][1,3]ジオキソール-5-イル)イソキサゾール-5-イル)メタノール CAS No. 438565-34-5](/img/structure/B1276500.png)

(3-(ベンゾ[d][1,3]ジオキソール-5-イル)イソキサゾール-5-イル)メタノール

説明

Synthesis Analysis

Neither of the provided papers directly discusses the synthesis of (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol. However, the synthesis of related heterocyclic compounds is mentioned. For example, the preparation of bis-(1H-benzimidazol-2-yl)-methanone is described using two methods: oxidation with Fe(II)/O2 in ethanol–water and hydrogen peroxide in acetic acid . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

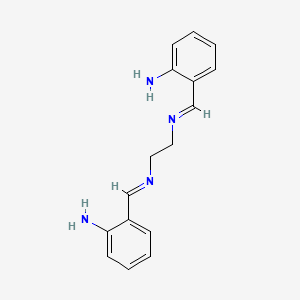

Molecular Structure Analysis

The molecular structure of the compound of interest would likely exhibit some degree of planarity due to the aromatic systems present. The dihedral angle between different aromatic groups can significantly affect the overall molecular conformation, as seen in the first paper where the dihedral angle between the benzimidazole group and the naphthyloxy moiety is nearly orthogonal . This could suggest that in (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, similar dihedral angles might influence the molecule's shape and reactivity.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions specific to (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol. However, the presence of reactive sites such as the hydroxyl group in the methanol moiety could be involved in hydrogen bonding, as seen in the methanol monosolvate structure where the methanol molecule acts as a hydrogen-bond acceptor and donor . This suggests that the compound may also participate in similar hydrogen-bonding interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol are not discussed in the provided papers. However, the presence of a methanol group would contribute to the solubility of the compound in polar solvents. The heterocyclic and aromatic components may also influence the compound's UV-Vis absorption properties, and the molecular conformation could affect its crystal packing and melting point. The vibrational spectroscopy and DFT calculations performed on bis-(1H-benzimidazol-2-yl)-methanone could be indicative of the types of analytical techniques that might be used to study the physical and chemical properties of the compound of interest.

科学的研究の応用

抗腫瘍活性

ベンゾ[d][1,3]ジオキソール-5-イル基を有する化合物は、HeLa、A549、MCF-7などの様々な癌細胞株に対して抗腫瘍活性を示すことが合成され、評価されています。これらの化合物のいくつかは、強力な増殖抑制効果を示しました .

医薬品用途

ベンゾ[d][1,3]ジオキソール部分は、重要な医薬品用途を有する様々な化合物に存在します。これらの化合物は、抗菌剤、COX-2阻害剤、および抗JH剤としての可能性を示しています .

生物学的用途

ベンゾ[d][1,3]ジオキソールを有する新規な生物活性化合物は、心臓の収縮力と血管拡張作用を示しており、心血管治療における潜在的な用途を示唆しています .

新規化合物の合成

ベンゾ[d][1,3]ジオキソール-5-イル基は、合成化学で重要な新規ジセレニドおよびモノセレニド化合物の合成に使用されています .

抗癌評価

3位に様々な縮合ヘテロアリール部分を有する一連の1-ベンゾ[1,3]ジオキソール-5-イル-インドールが設計および合成されました。これらの化合物は、様々な癌細胞に対する抗増殖活性を評価されました .

結晶学

ベンゾ[d][1,3]ジオキソール-5-イル基を含む化合物の結晶構造解析は、その化学的性質と材料科学における潜在的な用途についての洞察を提供することができます .

作用機序

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given the observed effects on cell cycle progression and apoptosis, it is likely that this compound impacts pathways related to these processes .

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.

特性

IUPAC Name |

[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-5-8-4-9(12-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPSCWJFYANYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409463 | |

| Record name | [3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438565-34-5 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438565-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

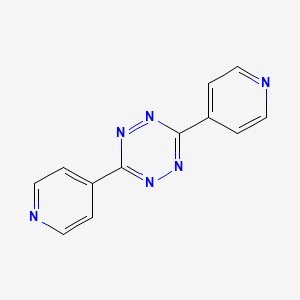

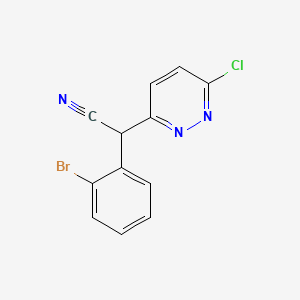

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)